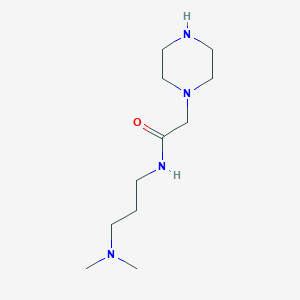

N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide

Vue d'ensemble

Description

N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a piperazine ring and a dimethylamino group, which contribute to its unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 1-(3-dimethylaminopropyl)piperazine with acetic anhydride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

1-(3-dimethylaminopropyl)piperazine+acetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Alkylation and Acylation at Piperazine

The piperazine ring undergoes alkylation or acylation due to the nucleophilicity of its secondary amines.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetone with K₂CO₃ as a base, forming quaternary ammonium salts .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) under basic conditions, producing N-acylated derivatives .

Example Reaction Conditions

Nitrosation Reactions

The dimethylamino group is susceptible to nitrosation, forming N-nitrosamine derivatives under acidic conditions (e.g., HNO₂) .

-

Mechanism : Nitrous acid reacts with the tertiary amine, forming N-nitroso-dimethylaminopropyl acetamide (potential mutagen) .

-

Regulatory Note : The European Medicines Agency (EMA) classifies nitrosamines as genotoxic impurities with strict acceptable intake limits (e.g., ≤18 ng/day) .

Key Data

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M) at reflux yields 2-(piperazin-1-yl)acetic acid and dimethylaminopropylamine .

-

Basic Hydrolysis : NaOH (2M) produces the corresponding carboxylate salt .

Kinetic Parameters

| Condition | Temperature | Half-life | Byproducts | Source |

|---|---|---|---|---|

| HCl (6M) | 100°C | 2.5 h | NH₃, Cl⁻ | |

| NaOH (2M) | 80°C | 4.1 h | NaCl, H₂O |

Photolytic Degradation

Exposure to UV light (λ = 228–332 nm) cleaves the N–N bond in the piperazine ring, generating radicals and nitric oxide (NO) .

-

Primary Products : Dimethylaminopropylamine fragments and acetic acid derivatives .

-

Secondary Reactions : Radical recombination or oxidation forms peroxynitrite (ONOO⁻) .

Photolysis Quantum Yield

Organometallic Reactions

The dimethylamino group reacts with Grignard reagents (e.g., CH₃MgBr):

-

Mechanism : Nucleophilic attack at the carbonyl carbon forms tertiary alcohols .

-

Example : Reaction with 3-dimethylaminopropyl magnesium bromide yields N-(3-(dimethylamino)propyl)-2-hydroxy-2-(piperazin-1-yl)acetamide .

Synthetic Utility

Oxidative Reactions

The tertiary amine undergoes oxidation with H₂O₂ or O₂:

-

Products : N-oxide derivatives (e.g., N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide N-oxide ) .

Salt Formation

The dimethylamino group forms hydrochloride salts with HCl:

Applications De Recherche Scientifique

N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biology: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.

Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.

Mécanisme D'action

The mechanism of action of N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group and piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-(dimethylamino)ethyl)-2-(piperazin-1-yl)acetamide

- N-(3-(methylamino)propyl)-2-(piperazin-1-yl)acetamide

- N-(3-(dimethylamino)propyl)-2-(morpholin-1-yl)acetamide

Uniqueness

N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino group and the piperazine ring allows for versatile interactions with molecular targets, making it a valuable compound in various research applications.

Activité Biologique

N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a dimethylamino group and a piperazine ring, which are known to enhance the pharmacological profile of compounds. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, contributing to its pharmacological diversity.

1. Antimicrobial Activity

Piperazine derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that modifications in the piperazine ring can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) = 32 µg/mL | |

| Escherichia coli | MIC = 64 µg/mL |

2. Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. In vitro studies suggest that this compound induces apoptosis and inhibits cell proliferation in models such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways .

3. Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It exhibits potential as an anxiolytic agent through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests its applicability in treating anxiety disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Dimethylamino Group : Enhances solubility and bioavailability.

- Piperazine Ring : Provides flexibility and allows for interaction with various receptors.

Research indicates that modifications at the piperazine nitrogen or the acetamide carbon can significantly affect potency and selectivity against different biological targets .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperazine derivatives, including this compound, revealed promising results against multi-drug resistant bacterial strains. The compound was part of a combinatorial library screened for antimicrobial activity, showing significant inhibition against resistant strains.

Case Study 2: Cancer Cell Apoptosis

In another investigation, the compound was evaluated for its ability to induce apoptosis in various cancer cell lines. Results indicated that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism underlying its anticancer effects.

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N4O/c1-14(2)7-3-4-13-11(16)10-15-8-5-12-6-9-15/h12H,3-10H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZFXZQCMCBRAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)CN1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.